ACES
CAS No.: 7365-82-4
Cat. No.: VC0005164
Molecular Formula: C4H10N2O4S
Molecular Weight: 182.2 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 7365-82-4 | 
|---|---|
| Molecular Formula | C4H10N2O4S | 
| Molecular Weight | 182.2 g/mol | 
| IUPAC Name | 2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid | 
| Standard InChI | InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10) | 
| Standard InChI Key | DBXNUXBLKRLWFA-UHFFFAOYSA-N | 
| SMILES | C(CS(=O)(=O)O)NCC(=O)N | 
| Canonical SMILES | C(CS(=O)(=O)[O-])[NH2+]CC(=O)N | 
Introduction
Physicochemical Properties and Buffer Characteristics
ACES operates within a pH range of 6.1–7.5, with a temperature-sensitive pKa (6.8 at 25°C) . Key properties include:
Applications in Biochemical and Biomedical Research
Protein Electrophoresis and Isoelectric Focusing
ACES is a preferred buffer for discontinuous SDS-PAGE systems due to its compatibility with Laemmli’s method. In zymogram analyses of bacterial autolysins, ACES maintains enzyme activity while preventing protein aggregation . Its low conductivity also enhances resolution in isoelectric focusing (IEF), particularly for proteins with pI values near 6.9 .
Cell Culture and Microbial Growth
Buffered Charcoal Yeast Extract (BCYEα) media containing 0.1 M ACES (pH 6.9) is the gold standard for culturing Legionella pneumophila. ACES stabilizes pH in the presence of metabolic byproducts and synergizes with L-cysteine to support bacterial growth . Comparative studies show ACES outperforms MOPS and MOPSO in maintaining Legionella viability over 72-hour incubations .
X-ray Crystallography and Enzyme Assays
In structural biology, ACES is used to crystallize aldehyde dehydrogenase complexes. Its minimal interference with heavy atom derivatives (e.g., Pt, Hg) aids in phase determination . ACES also serves as a stable buffer in glucosidase assays, where phosphate buffers inhibit activity .
Comparative Analysis with Other Good’s Buffers
ACES is one of 20 buffers in the Good’s series, each optimized for specific pH ranges (Table 2) :
| Buffer | pKa (25°C) | pH Range | Key Distinguishing Feature | 
|---|---|---|---|
| MES | 6.10 | 5.5–6.7 | Low Cu²⁺ binding | 
| ACES | 6.80 | 6.1–7.5 | Superior for IEF and Legionella culture | 
| HEPES | 7.48 | 6.8–8.2 | Cell culture staple | 
Preparation and Quality Control
A standard 0.1 M ACES buffer (pH 6.7) is prepared as follows :
- 
Dissolve 18.22 g ACES in 800 mL deionized water.
 - 
Adjust pH to 6.7 using 10 N NaOH.
 - 
Bring final volume to 1 L.
 
Critical Quality Parameters:
Commercial preparations (e.g., Sigma-Aldrich A3594) are filtered through 0.22 µm membranes and certified for cell culture use .
Emerging Research and Industrial Applications
Recent advances highlight ACES in two domains:
- 
Chiral Separations: ACES-based buffers improve resolution in microemulsion electrokinetic chromatography (MEEKC) for enantiomer separation, outperforming phosphate buffers by 20–30% .
 - 
Biomanufacturing: ACES stabilizes pH in recombinant protein production using Pichia pastoris, reducing aggregation by 15% compared to Tris buffers .
 
Ongoing studies explore ACES-functionalized nanoparticles for targeted drug delivery, leveraging its sulfonic group for covalent conjugation .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume